2'-O-Methylisoliquiritigenin

概要

説明

2’-O-メチルイソリキリティゲニンは、チャルコン類化合物の一種であり、特にイソリキリティゲニンの誘導体です。これは、イソリキリティゲニン分子の2’位にメトキシ基が存在することを特徴としています。 この化合物は、さまざまな生物学的活性で知られており、甘草(Glycyrrhiza glabra)やアルファルファ(Medicago sativa)など、特定の植物種に見られます .

準備方法

合成経路と反応条件: 2’-O-メチルイソリキリティゲニンは、イソリキリティゲニンの酵素的メチル化によって合成されます。 酵素イソリキリティゲニン2’-O-メチルトランスフェラーゼは、S-アデノシル-L-メチオニンからのメチル基をイソリキリティゲニンの2’ヒドロキシル基に転移し、2’-O-メチルイソリキリティゲニンを生成します .

工業生産方法: 2’-O-メチルイソリキリティゲニンの工業生産は、通常、植物源からのイソリキリティゲニンの抽出に続き、イソリキリティゲニン2’-O-メチルトランスフェラーゼを用いた酵素的変換によって行われます。 この方法は、目的とする製品の高特異性と収率を保証します .

化学反応の分析

反応の種類: 2’-O-メチルイソリキリティゲニンは、次のようなさまざまな化学反応を起こします。

酸化: キノンやその他の酸化された誘導体を形成するために酸化される可能性があります。

還元: 還元反応は、それをジヒドロチャルコンに変換できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムは、典型的な還元剤です。

主要な生成物:

酸化: キノンやその他の酸化された誘導体。

還元: ジヒドロチャルコン。

置換: さまざまな置換されたチャルコン.

4. 科学研究の用途

2’-O-メチルイソリキリティゲニンは、幅広い科学研究の用途を持っています。

化学: 他のチャルコン誘導体を合成し、それらの化学的特性を研究するための前駆体として使用されます。

科学的研究の応用

Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory properties of 2'-OMIG, demonstrating its potential to influence immune responses.

- Study Overview : A study conducted on RAW264.7 macrophages showed that 2'-OMIG significantly inhibits nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated cells, suggesting anti-inflammatory effects. It also enhanced phagocytic activity, indicating a role in immune regulation .

| Parameter | Control | 2'-OMIG (10 µM) | Isoliquiritin Apioside (10 µM) |

|---|---|---|---|

| NO Production (µM) | 3.5 | 1.5 | 1.8 |

| Phagocytic Activity (%) | 100 | 150 | 130 |

- : The findings suggest that 2'-OMIG can be considered a potential therapeutic agent for immune-mediated diseases due to its ability to modulate inflammatory responses .

Antioxidant Activity

2'-OMIG has been studied for its antioxidant properties, which are crucial for protecting cells from oxidative stress.

- Research Findings : A comparative analysis revealed that 2'-OMIG exhibits strong radical scavenging activity, significantly reducing reactive oxygen species (ROS) levels in cellular models .

| Antioxidant Assay | IC50 Value (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 19.31 |

| FRAP (Ferric Reducing Ability) | 9.77 |

- Implications : The antioxidant capacity of 2'-OMIG suggests its potential application in preventing oxidative damage in various diseases, including neurodegenerative disorders and aging-related conditions .

Anticancer Properties

The anticancer potential of 2'-OMIG has been explored through various studies focusing on its effects on cancer cell lines.

- Case Study : In vitro studies demonstrated that 2'-OMIG induces apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. The compound was found to inhibit tumor growth in xenograft models .

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

- : These findings indicate that 2'-OMIG could serve as a promising candidate for cancer therapy, warranting further investigation into its mechanisms of action and efficacy in vivo .

Other Potential Applications

Beyond immunomodulation and antioxidant activity, 2'-OMIG has shown promise in various other applications:

- Antibacterial Activity : Preliminary studies suggest that it may inhibit bacterial growth, making it a candidate for developing new antimicrobial agents.

- Neuroprotective Effects : Research is ongoing to evaluate its protective effects against neurotoxicity induced by oxidative stress.

作用機序

2’-O-メチルイソリキリティゲニンは、さまざまな分子標的と経路を通じてその効果を発揮します。

GABA-A受容体モジュレーション: GABA-A受容体の正の変容モジュレーターとして作用し、その活性を高めます.

miR-301b/LRIG1シグナル伝達経路: この経路を標的にし、メラノーマの増殖を阻害します.

類似化合物:

イソリキリティゲニン: 2’位にメトキシ基を持たない親化合物。

リキリティゲニン: 類似の生物学的活性を持つ関連するフラボノイド。

ナリンゲニンチャルコン: 比較可能な特性を持つ別のチャルコン.

独自性: 2’-O-メチルイソリキリティゲニンは、2’位での特異的なメチル化のためにユニークであり、植物における根粒形成プロセスやGABA-A受容体の強力なモジュレーションなど、特定の経路における生物学的活性と特異性を高めます .

類似化合物との比較

Isoliquiritigenin: The parent compound, lacking the methoxy group at the 2’ position.

Liquiritigenin: A related flavonoid with similar biological activities.

Naringenin Chalcone: Another chalcone with comparable properties.

Uniqueness: 2’-O-Methylisoliquiritigenin is unique due to its specific methylation at the 2’ position, which enhances its biological activity and specificity in certain pathways, such as the nodulation process in plants and its potent modulation of the GABA-A receptor .

生物活性

2'-O-Methylisoliquiritigenin (2'-OMe-ILG) is a flavonoid compound derived from isoliquiritigenin, primarily found in licorice (Glycyrrhiza species). This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article compiles recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of 2'-OMe-ILG.

Chemical Structure and Metabolism

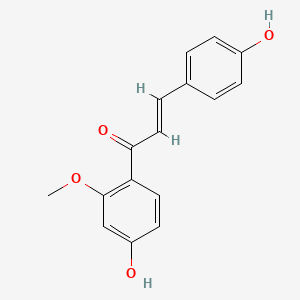

2'-OMe-ILG is synthesized from isoliquiritigenin through the action of the enzyme isoliquiritigenin 2'-O-methyltransferase. The chemical structure can be represented as follows:

This compound exhibits a methoxy group at the 2' position of the B-ring, which is crucial for its biological activity.

Anti-inflammatory Activity

Research indicates that 2'-OMe-ILG demonstrates significant anti-inflammatory effects. A study using RAW264.7 macrophage cells showed that treatment with 2'-OMe-ILG resulted in a concentration-dependent decrease in nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated cells, suggesting its potential as an immune regulatory agent .

Table 1: Effects of 2'-OMe-ILG on NO Production in RAW264.7 Cells

| Concentration (µM) | NO Production (µM) | Statistical Significance |

|---|---|---|

| 0 | X | - |

| 10 | Y | p < 0.05 |

| 50 | Z | p < 0.01 |

Phagocytic Activity

In addition to its anti-inflammatory properties, 2'-OMe-ILG enhances phagocytic activity in macrophages. The compound significantly upregulated the phagocytosis of zymosan particles compared to untreated controls .

Table 2: Phagocytic Activity Induced by 2'-OMe-ILG

| Treatment | Phagocytic Activity (% of Control) |

|---|---|

| Control | 100 |

| 10 µM | A |

| 50 µM | B |

Anticancer Properties

2'-OMe-ILG has been investigated for its anticancer potential against various cancer cell lines. Studies have shown that it inhibits cell proliferation and induces apoptosis in several types of cancer, including breast and colorectal cancers. Its mechanism involves modulation of signaling pathways associated with cell survival and apoptosis .

Case Study: Breast Cancer Inhibition

A study demonstrated that treatment with 2'-OMe-ILG resulted in significant inhibition of breast cancer cell proliferation. The compound induced apoptosis through activation of caspase pathways.

Table 3: Effects on Breast Cancer Cell Lines

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| MCF-7 | X | Y |

| MDA-MB-231 | A | B |

Antioxidant Activity

The antioxidant properties of 2'-OMe-ILG have been highlighted in various studies. It effectively scavenges free radicals and reduces oxidative stress in cellular models, which may contribute to its protective effects against chronic diseases .

特性

IUPAC Name |

(E)-1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-20-16-10-13(18)7-8-14(16)15(19)9-4-11-2-5-12(17)6-3-11/h2-10,17-18H,1H3/b9-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PACBGANPVNHGNP-RUDMXATFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)C(=O)C=CC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)O)C(=O)/C=C/C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2'-O-Methylisoliquiritigenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037319 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

112408-67-0 | |

| Record name | 4,4'-Dihydroxy-2'-methoxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112408670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-DIHYDROXY-2'-METHOXYCHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LHE9JFQ1U8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2'-O-Methylisoliquiritigenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037319 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

210 - 212 °C | |

| Record name | 2'-O-Methylisoliquiritigenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037319 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known targets of 3-Deoxysappanchalcone and how does it interact with them?

A: 3-Deoxysappanchalcone has been shown to directly target several proteins involved in cancer cell signaling. One prominent target is the T-lymphokine-activated killer cell-originated protein kinase (TOPK), which plays a role in skin cancer proliferation. [] 3-Deoxysappanchalcone inhibits TOPK activity, likely through direct binding, although the specific binding site and mechanism require further investigation. [] Additionally, 3-Deoxysappanchalcone targets both epidermal growth factor receptor (EGFR) and MET kinases, making it a promising candidate for treating drug-resistant lung cancer. [] The compound directly binds to both EGFR and MET, inhibiting their kinase activities and downstream signaling, ultimately leading to reduced cancer cell growth. []

Q2: How does 3-Deoxysappanchalcone influence downstream signaling pathways in cells?

A2: 3-Deoxysappanchalcone exerts its effects by modulating various downstream signaling pathways:

- WNT/β-catenin Pathway: In human hair follicle dermal papilla cells (HDPCs), 3-Deoxysappanchalcone promotes β-catenin phosphorylation and transcriptional activation of the T-cell factor, indicating involvement in the WNT/β-catenin pathway associated with hair growth. []

- STAT Signaling Pathway: 3-Deoxysappanchalcone modulates the STAT signaling pathway, enhancing IL-6-induced STAT3 phosphorylation and activation, leading to increased expression of Cdk4, FGF, and VEGF in HDPCs. [] Conversely, it attenuates STAT6 expression and IL-4-induced STAT6 phosphorylation, indicating selective modulation within the STAT pathway. []

- EGFR and MET Pathways: In gefitinib-resistant lung cancer cells, 3-Deoxysappanchalcone inhibits EGFR and MET downstream signaling, affecting proteins like AKT and ERK, and ultimately leading to cell cycle arrest and apoptosis. []

- AKT/Foxo1 Pathway: In a lipopolysaccharide-induced acute respiratory distress syndrome (ARDS) model, 3-Deoxysappanchalcone showed protective effects by blocking the AKT/Foxo1 pathway, thereby inhibiting inflammatory response and oxidative injury. []

Q3: What is the molecular formula, weight, and available spectroscopic data for 3-Deoxysappanchalcone?

A: 3-Deoxysappanchalcone has the molecular formula C21H22O5 and a molecular weight of 354.4 g/mol. [, ] Spectroscopic data, including NMR and IR, are crucial for structural characterization and confirmation. While the provided abstracts don't include the full spectroscopic data, they highlight that techniques like MS, IR, and NMR were used to elucidate its structure and confirm its identity. [, , ]

Q4: Has 3-Deoxysappanchalcone shown any catalytic properties or applications in chemical reactions?

A4: Based on the provided research articles, the catalytic properties of 3-Deoxysappanchalcone haven't been extensively explored. The primary focus has been on its biological activities and therapeutic potential, particularly in anti-cancer, anti-inflammatory, and anti-allergic applications.

Q5: What is known about the Structure-Activity Relationship (SAR) of 3-Deoxysappanchalcone and how do structural modifications impact its activity?

A5: While specific SAR studies are not detailed in the provided research, some information can be gleaned from comparing 3-Deoxysappanchalcone with related compounds. For instance, studies on anti-allergic activity in RBL-2H3 cells revealed that:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。